molecular formula C10H8BrF3O2 B8654502 Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

Cat. No.: B8654502
M. Wt: 297.07 g/mol
InChI Key: LPIMUUXIWOXKCO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate is a useful research compound. Its molecular formula is C10H8BrF3O2 and its molecular weight is 297.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

methyl 2-bromo-2-[3-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)8(11)6-3-2-4-7(5-6)10(12,13)14/h2-5,8H,1H3

InChI Key

LPIMUUXIWOXKCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To the solution of 21.8 g of methyl m-trifluoromethylphenylacetate in 450 ml of carbon tetrachloride a portion of 18.7 g of N-bromosuccinimide is added along with several drops of triethylamine and a pinch of azobisisobutyronitrile. The mixture is warmed to reflux with a 250 watt incandescent bulb and a precipitate is formed. Thereupon the reminder of N-bromosuccinimide is added, the light removed and the solution stirred for 3 hours. It is cooled in an ice bath and the solid formed removed by filtration. The filtrate is evaporated the residue dissolved in diethyl ether-water and the organic phase washed with aqueous sodium bicarbonate and water. It is dried, evaporated, the residue distilled and the fraction boiling at 85°-88°/0.4 mmHg collected, to yield the methyl α-bromo-m-trifluoromethylphenylacetate.
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21.8 g
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18.7 g
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450 mL
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Synthesis routes and methods II

Procedure details

A mixture of (3-trifluoromethyl-phenyl)-acetic acid methyl ester (6.0 g, 25.9 mmol) and N-bromosuccinimide (9.2 g, 51.7 mmol) and a few drops of hydrobromic acid (48% solution) in chloroform (250 mL) was heated under reflux for two days. The reaction mixture was concentrated to dryness, taken up in methylene chloride and loaded onto a column of silica gel. Elution with 5% ethyl acetate/hexanes gave Bromo-(3-trifluoromethyl-phenyl)-acetic acid methyl ester (3.0 g, 39% yield) as colorless oil. The NMR spectrum obtained on the sample is compatible with its structure.
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6 g
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9.2 g
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250 mL
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